(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone
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Overview
Description
The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone is a complex organic molecule featuring a benzimidazole core linked to a piperidine ring and a dimethylphenyl group. Benzimidazole derivatives are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone
is a complex molecule that contains an imidazole ring . Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
It’s known that imidazole derivatives can interact with proteins and enzymes . They can act as a type of privileged substructure, which means they have a unique ability to bind to multiple targets . This makes them valuable in drug development .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.
Coupling with Dimethylphenyl Group: The final step involves coupling the benzimidazole-piperidine intermediate with a dimethylphenyl group, typically through a Friedel-Crafts acylation or similar reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone: can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; strong bases (e.g., sodium hydride) for nucleophilic substitution.
Major Products
The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts or sensors.
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Lacks the piperidine and dimethylphenyl groups, resulting in different biological activity.
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone: Similar structure but without the dimethyl groups, which may affect its chemical reactivity and biological properties.
Uniqueness
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone: is unique due to the combination of its benzimidazole core, piperidine ring, and dimethylphenyl group, which together confer specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-14-7-8-17(13-15(14)2)21(25)24-11-9-16(10-12-24)20-22-18-5-3-4-6-19(18)23-20/h3-8,13,16H,9-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTKJMCGULBSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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